

# Development of Izumerogant (IMU-935) Discontinued, Limiting Public Pharmacokinetic and Pharmacodynamic Data

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Compound of Interest		
Compound Name:	Izumerogant	
Cat. No.:	B15544335	Get Quote

Langen, Germany - Izumerogant (also known as IMU-935), an orally available small molecule inverse agonist of the retinoic acid-related orphan receptor gamma (RORyt), is no longer under active development, leading to a scarcity of publicly available, in-depth data on its pharmacokinetics and pharmacodynamics.[1][2] Developed by Immunic, the therapeutic candidate was being investigated for a range of autoimmune and inflammatory diseases, as well as prostate cancer, before the company decided to deprioritize its development.[1][2]

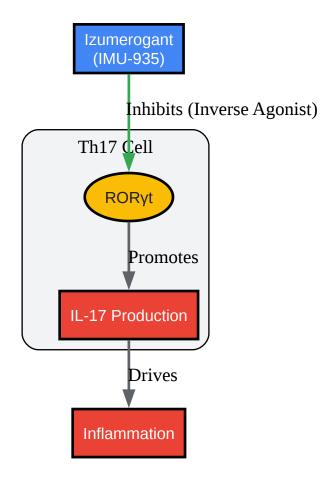
**Izumerogant** was designed to target RORyt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, such as IL-17. By acting as an inverse agonist, **Izumerogant** was intended to suppress the transcriptional activity of RORyt, thereby reducing inflammation. The therapeutic was also noted to be a dihydroorotate dehydrogenase (DHODH) inhibitor.[1]

While the precise quantitative pharmacokinetic and pharmacodynamic parameters from clinical or preclinical studies are not readily available in the public domain, the mechanism of action provides a foundational understanding of its intended biological effects.

## **Intended Mechanism of Action**

**Izumerogant**'s primary intended mechanism of action was the inverse agonism of the RORyt receptor. This was expected to modulate the immune system by inhibiting the Th17 cell pathway, a key driver in many autoimmune diseases.





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## References

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- 2. fiercebiotech.com [fiercebiotech.com]
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